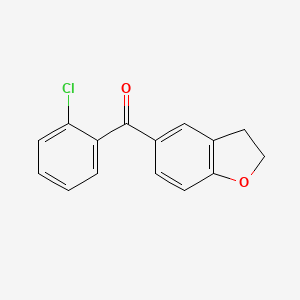

5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-13-4-2-1-3-12(13)15(17)11-5-6-14-10(9-11)7-8-18-14/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTHDCCAAGVUMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Predicting the Metabolic Stability of Benzofuran-Based Compounds

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1] This property dictates the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influencing its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Benzofuran and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8] However, the inherent chemical reactivity of the benzofuran ring system can present significant challenges in achieving optimal metabolic stability.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical methodologies for predicting and evaluating the metabolic stability of benzofuran-based compounds. By integrating established in vitro assays with cutting-edge in silico models, we aim to equip you with the knowledge to proactively design molecules with improved pharmacokinetic properties, thereby accelerating the journey from discovery to clinical application.

I. Metabolic Fates of Benzofuran-Based Compounds: Key Pathways and Enzymatic Players

The metabolic landscape of benzofuran derivatives is primarily shaped by the activity of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[9] These enzymes catalyze a variety of oxidative reactions that are often the initial and rate-limiting step in drug metabolism.[10][11] Understanding the common metabolic pathways is crucial for identifying potential metabolic "hotspots" within a benzofuran scaffold and for designing chemical modifications to block or attenuate these reactions.

Key metabolic pathways for benzofuran-based compounds include:

-

Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring or alkyl substituents is a common metabolic route. The position of hydroxylation is influenced by the electronic properties and steric accessibility of the different positions on the benzofuran ring system.

-

Epoxidation: The furan ring of the benzofuran moiety is susceptible to epoxidation, which can lead to the formation of reactive intermediates. These epoxides can then be hydrolyzed by epoxide hydrolase or undergo rearrangement.

-

O-Dealkylation: If the benzofuran scaffold is substituted with alkoxy groups, O-dealkylation is a frequent metabolic pathway, leading to the formation of phenolic metabolites.

-

N-Dealkylation: For benzofuran derivatives containing N-alkyl groups, enzymatic removal of the alkyl substituent is a common metabolic transformation. For instance, the N-demethylation of 6-MAPB is mediated by CYP1A2, CYP2D6, and CYP3A4.[12]

-

Ring Cleavage: In some instances, the metabolic process can lead to the opening of the furan ring, resulting in more polar metabolites that are more readily excreted.

The specific CYP isozymes involved in the metabolism of a particular benzofuran derivative can vary but often include members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies.[10][12] For example, studies on benzbromarone have identified CYP2C9 as a key enzyme in the formation of a reactive metabolite.[10]

II. In Vitro Assessment of Metabolic Stability: Experimental Protocols and Data Interpretation

In vitro metabolic stability assays are indispensable tools in early drug discovery for measuring the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of liver enzymes to metabolize it.[2][13][14] These assays provide crucial data for predicting in vivo pharmacokinetic parameters.[1]

A. Liver Microsomal Stability Assay

This assay is a widely used, cost-effective method to assess Phase I metabolism, primarily mediated by CYP enzymes.[14][15][16] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[15]

-

Preparation of Reagents:

-

Thaw pooled human liver microsomes (or from other species as required) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or use a commercially available system.

-

Prepare positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam).[17]

-

Prepare a quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard).[18]

-

-

Incubation:

-

Pre-warm a suspension of liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer in a water bath at 37°C.[16][17]

-

Add the test compound to the microsomal suspension to a final concentration of, for example, 1 µM.[16]

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17]

-

Terminate the reaction at each time point by adding the quenching solution.

-

-

Sample Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

-

B. Hepatocyte Stability Assay

Hepatocytes, as intact liver cells, provide a more physiologically relevant system for assessing metabolic stability as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[14][21][22] This assay can also account for cellular uptake and transport processes.[22]

-

Preparation of Reagents:

-

Thaw cryopreserved human hepatocytes (or from other species) according to the supplier's protocol.

-

Prepare incubation medium (e.g., Williams' Medium E).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare positive control compounds (e.g., testosterone, 7-ethoxycoumarin).[17]

-

Prepare a quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard).[23]

-

-

Incubation:

-

Prepare a suspension of hepatocytes at a defined cell density (e.g., 0.5 x 10^6 viable cells/mL).[24]

-

Add the test compound to the hepatocyte suspension to a final concentration of, for example, 1 µM.

-

Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

-

Collect aliquots at specific time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[23]

-

Terminate the reaction at each time point by adding the quenching solution.

-

-

Sample Analysis:

-

Follow the same procedure as for the microsomal stability assay (centrifugation and LC-MS/MS analysis).[23]

-

-

Data Analysis:

-

Perform data analysis as described for the microsomal stability assay to determine the t½ and CLint (expressed as µL/min/10^6 cells).

-

| Compound | System | t½ (min) | CLint |

| Benzofuran A | Human Liver Microsomes | 45.2 | 30.8 µL/min/mg protein |

| Benzofuran B | Human Liver Microsomes | 12.7 | 109.9 µL/min/mg protein |

| Benzofuran A | Human Hepatocytes | 38.5 | 22.1 µL/min/10^6 cells |

| Benzofuran B | Human Hepatocytes | 9.8 | 87.3 µL/min/10^6 cells |

III. In Silico Prediction of Metabolic Stability: Computational Approaches

In silico models are increasingly valuable for predicting metabolic stability in the early stages of drug discovery, offering a rapid and cost-effective way to prioritize compounds for synthesis and experimental testing.[25][26][27] These models leverage computational algorithms to establish relationships between a compound's structure and its metabolic fate.[28][29][30]

A. Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity, in this case, metabolic stability.[28][29][31][32] These models are built using a training set of compounds with experimentally determined metabolic stability data and can then be used to predict the stability of new, untested compounds.[33]

B. Machine Learning and Deep Learning Models

More recently, machine learning and deep learning algorithms have been applied to develop more sophisticated and predictive models for metabolic stability.[25][33] These models can learn complex patterns from large datasets and often outperform traditional QSAR models.

V. Conclusion: An Integrated Approach for Success

Predicting and optimizing the metabolic stability of benzofuran-based compounds is a multifaceted challenge that requires an integrated approach. By combining the empirical data from robust in vitro assays with the predictive power of sophisticated in silico models, drug discovery teams can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of advancing metabolically stable and efficacious drug candidates into clinical development. This guide serves as a foundational resource for navigating the complexities of metabolic stability assessment and for rationally designing the next generation of benzofuran-based therapeutics.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

-

Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 20(6), 879-886. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

-

Li, L., Lu, Z., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(10), 1845-1855. Retrieved from [Link]

-

Shah, P., Nguyen, D. T., Zakharov, A., Katori, N., Jadhav, A., & Xu, X. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

-

Nishiyama, T., et al. (2012). Novel Bioactivation Pathway of Benzbromarone Mediated by Cytochrome P450. Chemical Research in Toxicology, 25(12), 2735-2742. Retrieved from [Link]

-

Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]

-

Labmate Online. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Retrieved from [Link]

-

Siramshetty, V. B., & Preissner, R. (2018). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Molecules, 23(10), 2569. Retrieved from [Link]

-

Wernevik, J., et al. (2022). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. Retrieved from [Link]

-

Chohan, K. K., & Paine, S. W. (2006). Quantitative structure activity relationships in drug metabolism. Current topics in medicinal chemistry, 6(15), 1569-1578. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

-

Ekins, S., & Andreyev, S. (2018). Predicting mammalian metabolism and toxicity of pesticides in silico. Pest management science, 74(9), 1986-1996. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

-

Agilent Technologies. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]

-

Li, W., et al. (2022). Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. Toxicology Letters, 361, 1-8. Retrieved from [Link]

-

Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29756-29775. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

Davis, A. M. (2014). Quantitative Structure–Activity Relationships. In The Handbook of Medicinal Chemistry: Principles and Practice (pp. 154-183). The Royal Society of Chemistry. Retrieved from [Link]

-

Chohan, K. K., & Paine, S. W. (2006). Quantitative Structure Activity Relationships in Drug Metabolism. ResearchGate. Retrieved from [Link]

-

More, K. R. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 210-220. Retrieved from [Link]

-

Zuenkler, C., et al. (2017). An integrated platform for fully automated high-throughput LC–MS/MS analysis of in vitro metabolic stability assay samples. ResearchGate. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21253-21262. Retrieved from [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of chemical and pharmaceutical research, 7(12), 856-867. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2296. Retrieved from [Link]

-

Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(18), 20728-20752. Retrieved from [Link]

-

Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and bioanalytical chemistry, 407(12), 3459-3472. Retrieved from [Link]

-

Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Retrieved from [Link]

-

ACS Fall 2025. (n.d.). In silico Metabolism Prediction: Tools, Applications, & Challenges in Molecular Design, Predictive Safety Assessment, & Metabolomics. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2772. Retrieved from [Link]

-

Sci-Hub. (n.d.). Discovery of 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239): a potent and selective histamine H3 receptor antagonist with cognition-enhancing properties. Retrieved from [Link]

-

Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29756-29775. Retrieved from [Link]

-

University of Washington. (n.d.). Cytochromes P450. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

-

Preissner, S. (2010). Biochemistry, Cytochrome P450. StatPearls. Retrieved from [Link]

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nuvisan.com [nuvisan.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 23. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In silico Metabolism Prediction: Tools, Applications, & Challenges in Molecular Design, Predictive Safety Assessment, & Metabolomics - American Chemical Society [acs.digitellinc.com]

- 28. fiveable.me [fiveable.me]

- 29. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 30. books.rsc.org [books.rsc.org]

- 31. Quantitative structure activity relationships in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival [researchfestival.nih.gov]

Methodological & Application

Reagents and catalysts for synthesizing 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran

Executive Summary & Target Profile

Target Molecule: 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran CAS Registry Number: 120534-11-0 (Generic structure reference) / Intermediate for Setiptiline (CAS 85650-57-3) Primary Application: Key pharmaceutical intermediate for the synthesis of Setiptiline (Teciptiline), a tetracyclic antidepressant (TeCA) acting as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1]

This guide addresses the critical challenge of synthesizing the 5-acyl isomer with high regioselectivity. While 2,3-dihydrobenzofuran (coumaran) contains two activating groups—the ether oxygen and the alkyl ring—the directing power of the oxygen atom dominates, favoring the 5-position (para to oxygen). However, process parameters must be tightly controlled to minimize the 6-isomer and poly-acylated byproducts.

Mechanistic Analysis & Regiocontrol

To achieve high purity, one must understand the electronic competition within the substrate.

-

Directing Groups:

-

Oxygen (Position 1): Strong

(mesomeric) effect. Directs ortho (Pos 7) and para (Pos 5). -

Alkyl Bridge (Position 3): Weak

(inductive) effect. Directs ortho (Pos 4) and para (Pos 6).

-

-

Steric Factors: Position 7 is sterically hindered by the ether ring. Position 4 is hindered by the alkyl bridge.

DOT Diagram: Reaction Mechanism & Regioselectivity

Figure 1: Mechanistic pathway highlighting the activation of the acyl chloride and the regioselective attack at the C5 position driven by the ether oxygen's mesomeric effect.

Protocol A: Homogeneous Catalysis (The "Gold Standard")

This protocol utilizes Aluminum Chloride (

Reagents:

-

2,3-Dihydrobenzofuran (1.0 equiv)

-

2-Chlorobenzoyl chloride (1.1 equiv)

-

Aluminum Chloride (

), anhydrous (1.2 - 1.5 equiv) -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Safety Warning:

Step-by-Step Methodology

-

Catalyst Suspension: In a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer, suspend anhydrous

(1.2 equiv) in dry DCM (5 mL per mmol substrate) under nitrogen flow. Cool to -

Acylium Formation: Add 2-chlorobenzoyl chloride (1.1 equiv) dropwise to the suspension. Stir for 15 minutes at

. Observation: The solution may turn yellow/orange, indicating acylium ion formation. -

Substrate Addition: Dissolve 2,3-dihydrobenzofuran in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature below

. Critical: Rapid addition causes exotherms that degrade regioselectivity. -

Reaction Phase: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2]

-

Note: If conversion is slow, heat to mild reflux (

) for 1 hour.

-

-

Quenching (Hydrolysis): Cool the mixture to

. Slowly pour the reaction mass into a beaker containing crushed ice and concentrated HCl (10:1 ratio). Caution: Vigorous gas evolution ( -

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with saturated

(to remove acid), then brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from Ethanol or Isopropanol to obtain the pure 5-isomer.

Protocol B: Heterogeneous Catalysis (The "Green" Alternative)

For laboratories prioritizing Green Chemistry or requiring easier catalyst recovery, Zeolite H-Beta or Chloroaluminate Ionic Liquids are superior. This method reduces toxic aluminum waste.

Reagents:

-

2,3-Dihydrobenzofuran (1.0 equiv)

-

2-Chlorobenzoyl chloride (1.2 equiv)

-

Catalyst: Zeolite H-Beta (

ratio ~25) OR Ionic Liquid -

Solvent: Solvent-free (neat) or Nitrobenzene (if solubilization is needed)

Step-by-Step Methodology

-

Catalyst Activation: Calcined Zeolite H-Beta at

for 4 hours prior to use to remove adsorbed water. -

Reaction Setup: In a pressure tube or sealed reactor, mix 2,3-dihydrobenzofuran and 2-chlorobenzoyl chloride.

-

Catalyst Addition: Add Zeolite H-Beta (10-20 wt% relative to substrate).

-

Heating: Heat the mixture to

with vigorous magnetic stirring.-

Note: Heterogeneous reactions require higher temperatures than homogeneous ones due to diffusion limitations into the zeolite pores.

-

-

Monitoring: Monitor by HPLC every 2 hours. Reaction time is typically 6–12 hours.

-

Workup: Dilute with Ethyl Acetate while hot. Filter the catalyst (the catalyst can be washed with acetone, calcined, and reused).

-

Purification: Evaporate solvent. The crude product often requires column chromatography (Silica gel, Hexane/EtOAc gradient) as recrystallization is less effective due to lower conversion rates compared to Method A.

Comparative Data Analysis

| Feature | Method A: | Method B: Zeolite H-Beta (Heterogeneous) |

| Yield | High (85 - 95%) | Moderate (60 - 75%) |

| Regioselectivity | Excellent (>95% 5-isomer) | Good (~90% 5-isomer) |

| Reaction Temp | High ( | |

| Waste Profile | High (Al salts, acidic water) | Low (Solid waste, reusable catalyst) |

| Scalability | Linear scalability (Industrial standard) | Limited by mass transfer/stirring |

| Cost | Low material cost / High disposal cost | High catalyst cost / Low disposal cost |

DOT Diagram: Experimental Workflow

Figure 2: Decision tree and workflow for Homogeneous vs. Heterogeneous synthesis routes.

Troubleshooting & Optimization

-

Regio-isomer Contamination:

-

Symptom:[1][3][4][5][6][7] Presence of 6-isomer or 4-isomer in HPLC.

-

Fix: Lower the reaction temperature during the addition phase. Higher temperatures promote thermodynamic equilibration which may favor unwanted isomers. Ensure the solvent is non-polar (DCM/DCE) to tighten the ion pairing in the transition state.

-

-

Poly-acylation:

-

Incomplete Conversion (Zeolite Method):

References

-

Setiptiline Synthesis & Intermediates

-

General Friedel-Crafts Acylation of Dihydrobenzofurans

- Title: Gradient Equivalent Feeding in the Acylation of 2,3-Dihydrobenzofuran Catalyzed by Chloroalumin

- Source: ACS Sustainable Chemistry & Engineering (2021).

-

URL:[Link]

-

Regioselectivity in Benzofuran Derivatives

-

Catalyst Selection

Sources

- 1. medkoo.com [medkoo.com]

- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 4. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unica.it [iris.unica.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]

Application Note: Strategic Crystallization of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran

Here is a detailed Application Note and Protocol guide for the purification of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, designed for process chemists and drug development professionals.

Executive Summary

5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran is a critical pharmacophore and intermediate in the synthesis of Dronedarone Hydrochloride , a Class III antiarrhythmic agent.[1] High-purity isolation of this intermediate is essential to prevent the carryover of regioisomeric impurities and unreacted 2-chlorobenzoic acid into the final API.

This guide outlines a robust purification strategy focusing on cooling crystallization and anti-solvent precipitation . Unlike chromatographic methods used in early discovery, these protocols are scalable, cost-effective, and designed to reject specific process impurities (e.g., 2,3-dihydrobenzofuran, 2-chlorobenzoic acid).

Physicochemical Profile & Solubility Logic

To design a self-validating crystallization system, one must understand the solute-solvent interactions.[1] This molecule is a lipophilic aromatic ketone.

| Property | Value / Characteristic | Implication for Crystallization |

| Structure | Aromatic Ketone | Prone to "oiling out" (Liquid-Liquid Phase Separation) if supersaturation is generated too rapidly.[1] |

| Polarity | Moderate (Ketone + Ether) | Soluble in DCM, Toluene, Ethyl Acetate. Sparingly soluble in Alcohols, Alkanes. |

| Key Impurities | 1. 2-Chlorobenzoic acid (Acidic)2.[1] 2,3-Dihydrobenzofuran (Non-polar)3.[2][3][4][5][6] Regioisomers (6-isomer) | Solvent Selection: Alcohols (MeOH/IPA) are ideal because they solubilize the polar acidic impurities while crystallizing the target ketone upon cooling. |

Decision Matrix for Solvent Selection

The following logic flow dictates the choice of solvent based on the impurity profile of the crude material.

Figure 1: Solvent Selection Decision Tree based on crude impurity profile.

Detailed Experimental Protocols

Protocol A: Recrystallization from Isopropanol (IPA)

Best for: Removal of acidic byproducts and general purity enhancement. Scale: 100 g basis (Scalable to kg).

Reagents

-

Crude 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran (100 g)

-

Isopropanol (IPA), HPLC Grade (approx. 300–500 mL)

-

Activated Carbon (optional, for color removal)

Step-by-Step Methodology

-

Dissolution (Thermodynamic Control):

-

Charge a 1 L reactor (equipped with overhead stirrer and reflux condenser) with 100 g of crude solid.

-

Add 300 mL of IPA (3 vol).

-

Heat the slurry to reflux (82°C) .

-

Observation: If solids do not fully dissolve, add IPA in 50 mL increments until a clear solution is obtained. Do not exceed 5 vol to maintain yield.

-

-

Clarification (Polish Filtration):

-

While hot (>75°C), filter the solution through a pre-heated sintered glass funnel (or cartridge filter) to remove mechanical particulates and insoluble salts.

-

Critical: If the solution is dark, treat with 5 wt% activated carbon for 30 minutes at reflux prior to filtration.

-

-

Nucleation (Metastable Zone Targeting):

-

Transfer filtrate to a clean vessel.

-

Cool slowly to 60°C .

-

Seeding: At 60°C (approx. 5–10°C below saturation temp), add 0.5 wt% of pure seed crystals.

-

Why? Seeding prevents spontaneous nucleation at high supersaturation, which causes oiling out or occlusion of impurities.

-

-

Crystal Growth (Controlled Cooling):

-

Implement a linear cooling ramp : Cool from 60°C to 20°C over 4 hours (10°C/hour).

-

Agitation: Maintain moderate agitation (150–200 rpm) to ensure uniform heat transfer without attritioning the crystals.

-

-

Isolation:

-

Hold at 20°C for 2 hours to maximize yield.

-

Cool further to 0–5°C for 1 hour.

-

Filter the slurry under vacuum.

-

Wash: Wash the filter cake with 2 × 50 mL of cold IPA (0°C).

-

-

Drying:

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Target: LOD (Loss on Drying) < 0.5%.

-

Protocol B: Anti-Solvent Crystallization (Toluene/Heptane)

Best for: High recovery yield and removal of highly non-polar tars.

-

Dissolution: Dissolve 100 g crude in 200 mL Toluene at 50°C.

-

Addition: Slowly add n-Heptane (anti-solvent) dropwise until slight turbidity persists (Cloud Point).

-

Heating: Re-heat to 60°C to clear the solution.

-

Crystallization: Cool to 25°C over 3 hours.

-

Filtration: Collect solids and wash with 1:1 Toluene/Heptane.

Process Workflow Visualization

The following diagram illustrates the critical unit operations and control points (CP) for the purification process.

Figure 2: Process Flow Diagram (PFD) for the purification unit operation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out (Liquid phase separates before crystals form) | Supersaturation is too high; Temperature dropped too fast.[1] | 1. Re-heat to dissolve.2. Add seed crystals at a higher temperature.3. Reduce cooling rate. |

| Low Yield (<70%) | Solvent volume too high; Final temperature too warm. | 1. Reduce solvent volume (increase concentration).2. Cool to 0°C or -5°C.3. Use Protocol B (Anti-solvent). |

| Impurity Retention | Occlusion of mother liquor inside crystals. | 1. Slow down the crystal growth rate.2. Improve washing step (displacement wash). |

| Color (Yellow/Brown) | Oxidation byproducts or tars. | Use Activated Carbon (Type HNO or similar) during the hot dissolution step. |

Analytical Validation

To ensure the protocol was successful, the isolated solid must meet these specifications:

-

HPLC Purity: > 99.5% (Area %)

-

Melting Point: Distinct sharp peak (DSC) typically in the range of 86–88°C (Reference standard comparison required).

-

Residual Solvent: < 5000 ppm (ICH Q3C limits).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11238666 (Related Structure: 5-(2-chlorobenzoyl)-2,3-dihydrobenzofuran). Retrieved from [Link]

- Gubin, J., et al. (1984).Benzofuran derivatives, process for their preparation and pharmaceutical compositions containing them. U.S. Patent No. 5,223,510 (Basis for Dronedarone synthesis).

-

Sanofi-Aventis (2011). Process for the preparation of Dronedarone.[7] World Intellectual Property Organization WO/2011/092280. (Details purification of benzofuran intermediates). Retrieved from

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.[8] Journal of Medicinal Chemistry, 24(12), 1465-1471.[8] (Provides solubility and crystallization context for 5-substituted 2,3-dihydrobenzofurans). Retrieved from [Link]

Sources

- 1. 34385-94-9|5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. appchemical.com [appchemical.com]

- 5. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 6. 5-Chlorobenzofuran-2(3H)-one | C8H5ClO2 | CID 10464714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method development for 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran analysis

Application Note: HPLC Method Development for 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran

Executive Summary & Chemical Context

This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran . This molecule typically arises via Friedel-Crafts acylation and serves as a critical scaffold in the synthesis of various pharmacophores, including potential SGLT2 inhibitors and anti-inflammatory agents.

Chemical Logic for Method Design:

-

Hydrophobicity: The molecule contains a lipophilic dihydrobenzofuran core fused with a chlorobenzoyl moiety. It is expected to be highly retained on non-polar stationary phases (LogP estimated > 3.0).

-

Chromophore: The "benzophenone-like" conjugation (Ar-CO-Ar) provides strong UV absorption, making UV-Vis detection highly sensitive.

-

Impurity Profile: The method must resolve the target from likely synthetic precursors: 2,3-dihydrobenzofuran (less polar), 2-chlorobenzoyl chloride (hydrolyzes to 2-chlorobenzoic acid, acidic/polar), and potential 6-isomer regioimpurities.

Method Development Strategy

The development process follows a Quality by Design (QbD) approach, prioritizing resolution (

Column Selection

-

Primary Choice: C18 (Octadecylsilane) . A high-carbon-load C18 column is necessary to provide sufficient hydrophobic interaction to separate the target from the structurally similar regioisomers.

-

Alternative: Phenyl-Hexyl . If the C18 fails to separate the 5-isomer from the 6-isomer, a Phenyl-Hexyl column utilizes

interactions with the benzoyl ring to offer alternative selectivity.

Mobile Phase Chemistry

-

Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to its lower UV cutoff (190 nm vs 205 nm) and lower viscosity, allowing for higher flow rates and sharper peaks.

-

Solvent A (Aqueous): 0.1% Formic Acid or Orthophosphoric Acid .

-

Reasoning: Although the target is neutral, likely impurities (e.g., 2-chlorobenzoic acid) are acidic. Acidification suppresses the ionization of these impurities, preventing peak tailing and ensuring they elute as sharp, retained peaks rather than broad smears.

-

Detection

-

Wavelength: 254 nm .[1] The aromatic ketone system exhibits a strong

transition here. A secondary wavelength of 230 nm can be used for higher sensitivity if the solvent background permits.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the resulting analytical challenge, followed by the method development decision tree.

Caption: Figure 1. Synthesis origin of impurities and the corresponding HPLC method control strategy.

Detailed Experimental Protocols

Equipment & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric Acid (85%).

Standard Operating Procedure (SOP)

Step 1: Mobile Phase Preparation

-

Mobile Phase A (MPA): Add 1.0 mL of Orthophosphoric Acid to 1000 mL of water. Filter through 0.22 µm membrane.

-

Mobile Phase B (MPB): 100% Acetonitrile (degassed).

Step 2: Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |

| Column Temp | 30°C | Ensures retention time reproducibility. |

| Injection Vol | 5-10 µL | Prevents column overload; adjust based on concentration. |

| Detection | 254 nm (BW 4nm) | Max absorbance for benzoyl group. |

| Run Time | 25 minutes | Sufficient to elute highly lipophilic dimers. |

Step 3: Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Initial Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold (Elute polar acids) |

| 15.00 | 10 | 90 | Linear Ramp (Elute Target) |

| 20.00 | 10 | 90 | Wash (Remove lipophilic residues) |

| 20.10 | 90 | 10 | Return to Initial |

| 25.00 | 90 | 10 | Re-equilibration |

Step 4: Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Dissolve 10 mg of substance in 10 mL ACN (1000 ppm).

-

Working Standard: Dilute Stock to 50 ppm using the Diluent.

-

Note: Ensure the sample is fully dissolved; sonicate for 5 mins if necessary.

-

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), the following System Suitability Tests (SST) must be passed before every analysis batch.

System Suitability Criteria

-

Tailing Factor (

): Must be-

Failure Mode: If

, likely due to silanol interactions. Increase buffer strength or replace column.

-

-

Theoretical Plates (

):-

Failure Mode: If lower, check for dead volume in tubing or column aging.

-

-

Resolution (

): If analyzing a spiked mixture,

Linearity & Range

-

Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 ppm).

-

Acceptance: Correlation coefficient (

)

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Split Peak | Solvent mismatch | Dissolve sample in mobile phase or weaker solvent (more water). |

| Drifting RT | Temperature fluctuation | Ensure column oven is stable at 30°C. |

| High Backpressure | Particulate matter | Filter all samples through 0.22 µm PTFE filters. |

| Ghost Peaks | Carryover | Add a needle wash step with 100% ACN between injections. |

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] (Foundational text for Gradient Design).

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). .

- Aubry, A. F., et al. (2009). "Validating HPLC Methods for Pharmaceutical Analysis." Journal of Pharmaceutical and Biomedical Analysis. (General protocol reference).

-

PubChem. (2023). Compound Summary for Benzofuran Derivatives. . (Used for physicochemical property estimation).[4]

-

Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor."[5] Journal of Medicinal Chemistry. . (Context for chlorobenzoyl-substituted intermediates).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Chlorobenzofuran-2(3H)-one | C8H5ClO2 | CID 10464714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]

Using 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran in Dronedarone synthesis

Application Note: Strategic Synthesis of Dronedarone Intermediates – Regiocontrol in Benzofuran Acylation

Executive Summary & Strategic Analysis

This application note details the synthetic protocols relevant to the construction of the Dronedarone (Multaq®) core, specifically focusing on the critical Friedel-Crafts acylation step.

Critical Technical Clarification: The user has inquired about 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran (CAS 1096942-27-6). It is vital to distinguish this structure from the standard Dronedarone pathway:

-

Dronedarone Core: Requires a 3-aroyl substitution on a 2-butyl-5-nitrobenzofuran scaffold. The acylation occurs at the C3 position of the aromatic furan ring.

-

User's Compound: Represents a 5-aroyl substitution on a 2,3-dihydrobenzofuran scaffold. In dihydrobenzofurans, the directing effect of the oxygen atom pushes electrophilic substitution to the C5 position (para to the oxygen), rather than the heterocyclic ring.

Application Scope: This guide provides the protocol for the correct regioselective synthesis of the Dronedarone precursor (2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran ) while using the user's compound (5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran ) as a comparative model for understanding impurity formation and regiochemical control during the scale-up of benzofuran therapeutics.

Reaction Mechanism & Pathway Logic

The synthesis of Dronedarone hinges on the Friedel-Crafts Acylation of the benzofuran core. The choice of starting material (aromatic vs. dihydro) dictates the regiochemistry.

-

Pathway A (Dronedarone Route): The presence of the C2-butyl group and the aromaticity of the furan ring directs the incoming acyl group (4-anisoyl chloride) to the C3 position.

-

Pathway B (Dihydro Analogue/Impurity Route): If the reaction is performed on a 2,3-dihydrobenzofuran substrate, the aromatic benzene ring becomes the nucleophile, directing the acyl group to C5 .

Pathway Diagram (Graphviz)

Caption: Divergent synthetic pathways showing the regiochemical switch between C3-acylation (Dronedarone route) and C5-acylation (Dihydro/User route).

Detailed Experimental Protocols

Protocol A: Synthesis of the Dronedarone Intermediate

Target: 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran Objective: To install the biaryl ketone linkage at the C3 position.

Reagents & Materials:

-

Substrate: 2-Butyl-5-nitrobenzofuran (1.0 eq)

-

Acylating Agent: 4-Methoxybenzoyl chloride (Anisoyl chloride) (1.2 eq)

-

Catalyst: Tin(IV) chloride (

) or Aluminum Chloride ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-Butyl-5-nitrobenzofuran dissolved in anhydrous DCM (10 mL/g). Cool the solution to 0–5°C under a nitrogen atmosphere.

-

Acylation: Add 4-Methoxybenzoyl chloride dropwise over 15 minutes.

-

Catalysis: Slowly add the Lewis Acid catalyst (

or -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC for the disappearance of the benzofuran starting material.

-

Quenching: Cool the mixture to 0°C and quench by slow addition of ice-cold 1M HCl.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine organics, wash with saturated

(to remove acid), then brine. Dry over -

Purification: Recrystallize from Ethanol/Ethyl Acetate to yield the yellow crystalline solid.

Data Specification (Expected):

| Parameter | Specification |

|---|---|

| Appearance | Yellow Crystalline Solid |

| Yield | 75% – 85% |

| Purity (HPLC) | > 98.0% |

| Identity (1H NMR) | Characteristic peaks:

Protocol B: Synthesis of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran

Context: This protocol is provided for impurity standard synthesis or structural comparison , addressing the user's specific chemical query.

Reagents & Materials:

-

Substrate: 2,3-Dihydrobenzofuran (1.0 eq)

-

Acylating Agent: 2-Chlorobenzoyl chloride (1.1 eq)

-

Catalyst: Aluminum Chloride (

) (1.2 eq) -

Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-Chlorobenzoyl chloride in DCM in a reaction vessel under

. Cool to 0°C. -

Catalyst Addition: Add

portion-wise. Stir for 15 minutes to form the acylium complex. -

Substrate Addition: Add 2,3-Dihydrobenzofuran dropwise. Critical: The dihydro-core is more electron-rich than the nitro-benzofuran; the reaction will be faster.

-

Regioselectivity Check: The acylation will occur exclusively at C5 (para to the ring oxygen).

-

Completion: Stir at 0–5°C for 2 hours. Quench with ice water.

-

Isolation: Extract with DCM, wash with brine, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Comparative Analysis & Quality Control

To ensure the integrity of the Dronedarone synthesis, researchers must validate that no "dihydro-type" impurities (like the user's compound) are formed. This usually happens if the starting material (2-butyl-5-nitrobenzofuran) contains dihydro-impurities.

| Feature | Dronedarone Intermediate | User's Compound (Impurity/Analogue) |

| Core Structure | Benzofuran (Aromatic) | 2,3-Dihydrobenzofuran (Cyclic Ether) |

| Acylation Site | C3 (Heterocyclic ring) | C5 (Benzene ring) |

| Substituent | 4-Methoxybenzoyl | 2-Chlorobenzoyl |

| Key NMR Signal | Singlet at ~4.0 ppm (OMe) | Multiplet at ~3.2/4.6 ppm ( |

| Role | API Precursor | Potential Impurity / Non-Target |

References

-

Synthesis of Dronedarone Hydrochloride and Impurity Profiling. ResearchGate. (Accessed 2025).[1][2] Detailed discussion on the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran. Link

-

Process for the preparation of Dronedarone. Google Patents (EP2428511A1). Describes the standard industrial route involving the acylation step. Link

-

5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran Product Page. Sigma-Aldrich. Verification of the specific chemical entity queried. Link

-

1-Chloro-2-(trichloromethyl)benzene Application Note. BenchChem. Discusses the synthesis of 2-chlorobenzoyl chloride derivatives. Link

Sources

Application Notes and Protocols for the Preparation of a Certified Reference Standard: 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis, purification, and certification of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran as a chemical reference standard. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodologies are grounded in established principles of synthetic organic chemistry and adhere to the rigorous standards for reference material characterization outlined by international regulatory bodies. The objective is to produce a reference standard with confirmed identity, high purity, and an accurately assigned potency value, suitable for use in critical qualitative and quantitative analytical procedures.

Introduction: The Imperative for a High-Quality Reference Standard

Benzofuran derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, specifically, serves as a key intermediate or is identified as a process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate identification and quantification are therefore critical for ensuring the quality, safety, and efficacy of the final drug product.

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays.[2][3] Its quality is paramount, as it directly ensures the accuracy and validity of analytical results.[4] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the qualification of reference standards.[4][5] According to ICH Q7, a primary reference standard is a substance shown through extensive analytical testing to be authentic material of high purity.[6] This guide details the necessary steps to prepare and qualify an in-house primary reference standard for 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, establishing its traceability and suitability for its intended analytical purpose.[7][8]

Synthesis and Purification Strategy

The preparation of a high-purity material begins with a robust and clean synthetic route, followed by a meticulous purification process. The chosen pathway for 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran is a Friedel-Crafts acylation, a classic and efficient method for forming aryl ketones.

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the reaction of 2,3-dihydro-1-benzofuran with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

-

Reactant 1: 2,3-Dihydro-1-benzofuran

-

Reactant 2: 2-Chlorobenzoyl chloride

-

Catalyst: Aluminum chloride (AlCl₃)

-

Solvent: Dichloromethane (DCM)

-

Product: 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran

Causality of Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a potent Lewis acid that coordinates with the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the electrophilic aromatic substitution on the electron-rich dihydrobenzofuran ring.

-

Solvent (DCM): Dichloromethane is an inert solvent that effectively dissolves the reactants and catalyst without participating in the reaction. Its low boiling point simplifies removal during the work-up phase.

-

Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and minimize the formation of side products.

Detailed Synthesis Protocol

-

Reactor Setup: Equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C in an ice bath.

-

Reactant Addition: In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5 °C.

-

Substrate Addition: Following the acyl chloride addition, add a solution of 2,3-dihydro-1-benzofuran (1.1 equivalents) in anhydrous dichloromethane dropwise, again maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly and carefully quench it by adding crushed ice, followed by dilute hydrochloric acid (2N HCl) to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Crude Product Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification Protocol

Achieving reference standard purity (>99.5%) necessitates a multi-step purification process.

-

Silica Gel Chromatography:

-

Objective: To remove unreacted starting materials, catalyst residues, and major side products.

-

Procedure: Slurry-pack a glass column with silica gel (60-120 mesh) in a hexane/ethyl acetate solvent system. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and analyze them by TLC to pool the pure product fractions.

-

-

Recrystallization:

-

Objective: To further enhance purity and obtain a crystalline solid, which is ideal for a reference standard.

-

Procedure: Dissolve the purified product from chromatography in a minimal amount of a hot solvent system, such as ethanol or an isopropanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Caption: Workflow for Synthesis and Purification.

Characterization and Certification of the Reference Standard

Certification is a formal process that involves a comprehensive set of analytical tests to confirm the material's identity, purity, and assigned potency.[6] This process ensures the reference standard is fit for its intended use.[2][9]

Identity Confirmation

A battery of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the purified material.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular framework. The proton NMR is expected to show characteristic signals for the aromatic protons on both rings and the aliphatic protons of the dihydrofuran moiety. The carbon NMR will confirm the number of unique carbon atoms and show characteristic shifts for the carbonyl carbon, the carbon bearing the chlorine, and other aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): Confirms the molecular weight. Using a technique like Electrospray Ionization (ESI), the analysis should reveal a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₅H₁₁ClO₂. The isotopic pattern characteristic of a chlorine-containing compound should also be observed.

-

Infrared (IR) Spectroscopy: Identifies functional groups. The IR spectrum should display characteristic absorption bands, including a strong C=O stretch for the ketone (approx. 1650-1670 cm⁻¹), C-O-C stretches for the ether linkage, and C-Cl stretches in the fingerprint region.

Purity and Potency Assessment

A combination of chromatographic and other analytical techniques is used to detect and quantify all potential impurities. The final potency is typically determined using a mass balance approach.

| Analytical Test | Method | Purpose | Acceptance Criteria |

| Purity (Organic) | HPLC-UV[10] | To quantify the main component and any related organic impurities. | ≥ 99.5% Area |

| Identity | ¹H NMR, ¹³C NMR, MS, IR | To confirm the chemical structure of the compound. | Spectrum conforms to the structure of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran. |

| Residual Solvents | Headspace GC-FID | To quantify any remaining solvents from the synthesis and purification process. | Per ICH Q3C limits |

| Water Content | Karl Fischer Titration | To determine the amount of water present in the material. | ≤ 0.5% w/w |

| Inorganic Impurities | Residue on Ignition (USP <281>) | To quantify non-volatile inorganic impurities. | ≤ 0.1% w/w |

| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the melting range as an indicator of purity. | Sharp melting endotherm |

Potency Calculation (Mass Balance): The potency of the reference standard is calculated by subtracting the percentages of all identified impurities from 100%.

Potency (%) = 100% - Organic Impurities (%) - Water Content (%) - Residual Solvents (%) - Residue on Ignition (%)

Detailed Protocol: HPLC Purity Method

This method is central to certifying the reference standard's purity.

-

Instrumentation: HPLC system with a UV detector.[10]

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Standard Preparation: Accurately weigh and dissolve the reference standard material in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution and run the chromatogram for a sufficient time to ensure the elution of all potential late-eluting impurities (e.g., 30 minutes).

-

Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for Reference Standard Characterization.

Handling, Storage, and Stability Assessment

Proper handling and storage are crucial to maintaining the integrity of the reference standard over time.[3][11]

-

Handling: The reference standard should be handled in a clean, dry environment. Use clean spatulas and weighing equipment. Minimize exposure to atmospheric moisture by keeping the container tightly sealed when not in use. For quantitative work, it may be necessary to dry an aliquot of the standard as per instructions on the Certificate of Analysis.[11]

-

Storage: Store the reference standard in its original, tightly sealed container, protected from light and moisture. Unless otherwise specified, storage at controlled room temperature (20-25 °C) is generally appropriate. For long-term storage, refrigeration (2-8 °C) inside a desiccator may be considered.

-

Stability Program: A stability study should be initiated to establish a re-test date. This involves storing aliquots of the reference standard under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions, as per ICH Q1A(R2) guidelines. The purity of the standard should be re-tested at specified time points (e.g., 3, 6, 9, 12, 18, 24 months) using the validated HPLC method to monitor for any degradation. The re-test date is the period during which the standard is expected to remain within its specified quality limits.

Conclusion

The preparation of a 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran reference standard is a rigorous, multi-faceted process that combines chemical synthesis with comprehensive analytical characterization. Adherence to the detailed protocols outlined in this guide ensures the production of a high-purity, reliable reference material. This certified standard will serve as an indispensable tool for the accurate analysis of APIs and drug products, thereby supporting regulatory compliance and ensuring pharmaceutical quality.

References

-

USP General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved February 14, 2026, from [Link]

-

Lachman Consultants. (2024, December 2). Are You Handling USP Reference Standards Appropriately? Retrieved February 14, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved February 14, 2026, from [Link]

-

BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Retrieved February 14, 2026, from [Link]

-

S. G. Schläpfer, et al. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Retrieved February 14, 2026, from [Link]

-

United States Pharmacopeia. (2020). General Chapter, <11> USP Reference Standards. USP-NF. Retrieved February 14, 2026, from [Link]

-

Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved February 14, 2026, from [Link]

-

Trung Tâm Thuốc Central Pharmacy. (2025, December 10). USP Reference Standards- General Chapters. Retrieved February 14, 2026, from [Link]

-

Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved February 14, 2026, from [Link]

-

World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved February 14, 2026, from [Link]

-

Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved February 14, 2026, from [Link]

-

Islam, R., et al. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Retrieved February 14, 2026, from [Link]

-

XRF Scientific. (2023, April 18). Methods for Validating Reference Materials. Retrieved February 14, 2026, from [Link]

-

ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 14, 2026, from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. â©11⪠USP Reference Standards [doi.usp.org]

- 3. <11> USP REFERENCE STANDARDS [drugfuture.com]

- 4. veeprho.com [veeprho.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. documents.lgcstandards.com [documents.lgcstandards.com]

- 7. who.int [who.int]

- 8. Methods for Validating Reference Materials [xrfscientific.com]

- 9. uspbpep.com [uspbpep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted 2-Chlorobenzoyl Chloride

Case ID: PUR-2-CBC-001 Status: Active Guide Department: Process Chemistry & Purification Support Last Updated: February 14, 2026[1]

Executive Summary

This guide addresses the removal of excess 2-chlorobenzoyl chloride (2-Cl-BzCl) from reaction mixtures.[1] Unlike standard benzoyl chloride, the ortho-chloro substituent introduces steric bulk that retards hydrolysis and increases lipophilicity, often leading to persistent contamination in organic layers.

Effective removal relies on exploiting the solubility switch : converting the electrophilic acid chloride into a water-soluble species (carboxylate or protonated amine) while leaving the desired product in the organic phase.

Physicochemical Profile

Understanding the enemy is the first step to removal.

| Property | Value | Implication for Purification |

| Boiling Point | Too high for standard rotovap; requires high vacuum distillation.[1] | |

| Boiling Point (Vacuum) | Distillable only if product BP is significantly different ( | |

| Hydrolysis Product | 2-Chlorobenzoic Acid (2-CBA) | Solid ( |

| Reactivity | Electrophilic, Lachrymator | Do not load directly onto silica gel (streaks/decomposes).[1] |

Module 1: The Hydrolytic Workup (Standard Protocol)

Best for: Stable products that tolerate mild aqueous base (

The Mechanism

The goal is to hydrolyze the unreacted acid chloride into 2-chlorobenzoic acid (2-CBA) and then deprotonate it to form the water-soluble sodium 2-chlorobenzoate.[1]

Critical Constraint: The ortho-chloro group sterically hinders the carbonyl carbon, making hydrolysis slower than with unsubstituted benzoyl chloride. Simple water washing is often insufficient; a nucleophilic base (hydroxide or carbonate) is required to drive the reaction.

Step-by-Step Protocol

-

Quench: Cool the reaction mixture to

. Add saturated aqueous-

Note: Use NaOH only if your product is stable to strong base.[1]

is safer but generates

-

-

Agitate: Stir vigorously for 30–60 minutes .

-

Why? The biphasic hydrolysis is rate-limited by mass transfer.[1] Without vigorous stirring, the acid chloride hides in the organic droplets.

-

-

Phase Check: Test the aqueous layer pH. It must be basic (

) .[1]-

Troubleshooting: If

, the 2-CBA will exist as the free acid, which partitions back into the organic layer. Add more base until

-

-

Separation: Separate layers. The aqueous layer contains the 2-chlorobenzoate.[1]

-

Validation: Acidify a small aliquot of the aqueous wash with HCl. A white precipitate (2-CBA) confirms successful removal.[1]

Figure 1: Decision logic for aqueous hydrolytic workup. Note the loop at the pH check step; failure here is the most common cause of contamination.

Module 2: Chemical Scavenging (The "Smart" Workup)

Best for: Acid-sensitive products, or when hydrolysis causes emulsions.[1]

The Mechanism

Instead of relying on biphasic hydrolysis, we use a nucleophilic amine scavenger like 3-(dimethylamino)propylamine (DMAPA) .[1]

-

DMAPA reacts rapidly with 2-Cl-BzCl to form a stable amide.[1]

-

The amide contains a tertiary amine, rendering it basic.[1]

-

An acidic wash (dilute HCl) protonates the tertiary amine, pulling the byproduct into the aqueous phase.

Step-by-Step Protocol

-

Add Scavenger: Add 1.5 equivalents (relative to the excess acid chloride) of DMAPA to the reaction mixture.

-

React: Stir at room temperature for 15 minutes.

-

Observation: The reaction is usually exothermic; a slight temperature rise confirms quenching.

-

-

Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .[1]

-

Chemistry: The excess DMAPA and the newly formed amide both become cationic and migrate to the water.

-

-

Dry & Concentrate: The organic layer now contains your neutral product, free of acid chloride.[1]

Figure 2: The scavenging pathway converts the lipophilic impurity into a hydrophilic salt via a "catch-and-release" mechanism.[1]

Module 3: Physical Separation (Distillation)

Best for: Large scale reactions where the product has a boiling point

Protocol

Because 2-Cl-BzCl boils at

-

Vacuum Setup: Use a high-vacuum line (< 5 mmHg).

-

Temperature: At 15 mmHg, 2-Cl-BzCl distills at

. -

Fractionation: Use a Vigreux column.[1] If your product boils near this range, this method will fail.[1]

Troubleshooting & FAQ

-

Diagnosis: 2-Chlorobenzoic acid (the hydrolysis product) can look similar to the acid chloride on TLC if the plate is acidic.

-

Fix: Run a "co-spot" TLC with authentic 2-chlorobenzoic acid.[1] Also, ensure your workup pH was actually

.[1] If the pH dropped during extraction, the acid re-entered the organic phase.

Q: A white solid crashed out during my bicarbonate wash.

-

Diagnosis: This is likely 2-chlorobenzoic acid precipitating because the local pH at the interface wasn't high enough or the salt limit was reached.

-

Fix: Add more water and base.[1] If it persists, filter the solid off (it's the impurity you want to remove anyway) and proceed with phase separation.

Q: My product is acid-sensitive, so I can't use the DMAPA/HCl method.

-

Alternative: Use a polymer-supported scavenger (e.g., amine on polystyrene).[1] Add the resin, stir for 1 hour, and filter. The impurity stays on the beads. No acid wash required.

Q: Can I just put the mixture on a silica column?

-

WARNING: No. Acid chlorides react with the moisture in silica gel to produce HCl gas. This will cause the band to streak, change the column activity, and potentially degrade your product. Always convert to the ester (add methanol) or hydrolyze before chromatography.

References

-

Merck Millipore. 2-Chlorobenzoyl chloride - Physical Properties and Safety Data. Retrieved from

-

Sigma-Aldrich. 2-Chlorobenzoyl chloride Product Specification and Handling. Retrieved from [1]

-

National Institute of Standards and Technology (NIST). Benzoyl chloride, 2-chloro- Thermochemical Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [1]

-

Flynn, D. L., et al. Polymer-assisted solution phase chemical library synthesis. Medicinal Research Reviews, 1998.[1] (Foundational text on amine scavenging).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for acid chloride hydrolysis and workup procedures).

Sources

Controlling regio-selectivity in the acylation of 2,3-dihydro-1-benzofuran

Ticket ID: #DHBF-ACYL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of C5-Selectivity and Suppression of Side Reactions

Core Directive: The "Why" and "How" of Selectivity

Welcome to the Technical Support Center for benzofuran functionalization. You are likely experiencing challenges in achieving high regio-fidelity during the Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran (DHBF).

The Selectivity Landscape

The acylation of DHBF is governed by the interplay between electronic activation and steric hindrance .

-

Electronic Effect (The "Gas Pedal"): The oxygen atom at position 1 is a strong electron-donating group (EDG) via resonance. It directs incoming electrophiles to the ortho (C7) and para (C5) positions.

-

Steric Effect (The "Brake"):

-

C5 (Para): Sterically unencumbered. This is the kinetic and thermodynamic product.

-

C7 (Ortho): Heavily shielded by the adjacent ether ring (the dihydrofuran moiety). Access here is difficult without specific directing groups or blocking strategies.

-

C6 (Meta): Electronically deactivated relative to C5/C7. Acylation here is negligible unless C5/C7 are blocked.

-

The Goal: Most pharmaceutical intermediates (e.g., precursors for Darifenacin) require C5-acylation . The technical challenge is not usually "finding" C5, but maximizing it while preventing di-acylation (C5,7-bis-acyl) and ring-opening (ether cleavage).

Visualizing the Mechanism (DOT Diagram)

The following diagram illustrates the electronic directing effects and the competing pathways.

Caption: Kinetic pathway analysis showing the dominance of C5-acylation due to steric accessibility compared to the hindered C7 position.

Standard Operating Procedure (SOP)

Use this protocol to validate your baseline C5-selectivity.

Reagents:

-

Substrate: 2,3-Dihydro-1-benzofuran (1.0 eq)

-

Reagent: Acetyl Chloride (1.1 eq)

-

Catalyst: Anhydrous

(1.2 eq) -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask under

atmosphere. -

Catalyst Slurry: Suspend

in dry DCM at 0°C. -

Acylating Agent: Add Acetyl Chloride dropwise. Stir for 15 min to form the acylium complex.

-

Substrate Addition: Dissolve DHBF in minimal DCM. Add dropwise to the catalyst mixture at 0°C. Critical: Keep temperature < 5°C to prevent ring opening.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/HPLC (approx. 2-4 hours).

-

Quench: Pour mixture over crushed ice/HCl.

-

Workup: Extract with DCM, wash with brine, dry over

.

Troubleshooting Center (FAQ)

Q1: I am seeing significant "tar" formation and low yields. What is happening?

Diagnosis: This is likely Ring Opening Polymerization . The dihydrofuran ring is an ether. Strong Lewis acids (

-

Temperature Control: Never exceed 25°C during the reaction.

-

Catalyst Switch: Switch to a milder Lewis acid like

or -

Alternative: Use Zeolite H-Beta .[1][2] It promotes acylation without sufficient acidity to cleave the ether ring efficiently.

Q2: I need the C7-isomer, but I'm getting 95% C5. How do I switch selectivity?

Diagnosis: You are fighting thermodynamics. Direct acylation will always favor C5. Solution: You cannot "tune" this with temperature alone. You must use a Blocking Strategy .

-

Block C5: Sulfonate or halogenate C5 (reversible or transformable group).

-

Acylate: The next most activated position is C7.

-

Deblock: Remove the C5 group. Note: This is a multi-step synthesis, not a simple optimization.

Q3: I am detecting di-acylated products (5,7-diacetyl).

Diagnosis: Excess reagent or poor mixing. Solution:

-

Stoichiometry: Strictly limit Acetyl Chloride to 1.05 eq.

-

Reverse Addition: Add the catalyst to the substrate slowly (though standard FC suggests catalyst+acyl first, reversing can sometimes lower local concentration of active species, though it risks polymerization). Better: High Dilution (0.1 M concentration).

Advanced Optimization: Zeolite Catalysis

For researchers seeking "Green Chemistry" credentials or higher specificity, Zeolites offer shape-selective catalysis.

Data: Catalyst Performance Comparison

| Catalyst | Solvent | Temp (°C) | Conv. (%) | C5 Selectivity (%) | Side Products |